N,4-Dimethyl-N-phenyl-1,3-thiazol-2-amine
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Overview
Description
N,4-Dimethyl-N-phenyl-1,3-thiazol-2-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The structure of this compound consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, with additional methyl and phenyl groups attached .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethyl-N-phenyl-1,3-thiazol-2-amine typically involves the reaction of arylketones with thiourea in the presence of iodine as a catalyst . The reaction is carried out by heating the mixture for several hours, leading to the formation of the thiazole ring . Another common method involves the use of phenacyl bromide derivatives and thiosemicarbazides in ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,4-Dimethyl-N-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N,4-Dimethyl-N-phenyl-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N,4-Dimethyl-N-phenyl-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Properties
CAS No. |
85656-40-2 |
---|---|
Molecular Formula |
C11H12N2S |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
N,4-dimethyl-N-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H12N2S/c1-9-8-14-11(12-9)13(2)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
LRMWFCCQJGEPLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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